Cas no 1380571-72-1 (6-Oxa-1-azaspiro[3.3]heptane hemioxalate)

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is a spirocyclic compound featuring a unique oxa-aza bicyclic structure, which imparts significant rigidity and stereochemical control. The hemioxalate salt form enhances its stability and solubility, making it suitable for applications in pharmaceutical synthesis and medicinal chemistry. Its spirocyclic scaffold is valuable for designing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. The compound’s compact, three-dimensional architecture offers advantages in fragment-based drug discovery, enabling efficient exploration of chemical space. Its high purity and well-defined crystalline form ensure reproducibility in research and industrial applications. This product is primarily utilized as a versatile intermediate in organic and heterocyclic chemistry.
6-Oxa-1-azaspiro[3.3]heptane hemioxalate structure
1380571-72-1 structure
Product name:6-Oxa-1-azaspiro[3.3]heptane hemioxalate
CAS No:1380571-72-1
MF:C12H20N2O6
Molecular Weight:288.2970
MDL:MFCD22373634
CID:1088454
PubChem ID:71299818

6-Oxa-1-azaspiro[3.3]heptane hemioxalate 化学的及び物理的性質

名前と識別子

    • 6-Oxa-1-azaspiro[3.3]heptane oxalate(2:1)
    • 6-Oxa-1-azaspiro[3.3]heptane hemioxalate
    • 6-oxa-1-azaspiro[3.3]heptane,oxalic acid
    • AK130517
    • UMKDEMSXCWMHRS-UHFFFAOYSA-N
    • SB20130
    • OR317256
    • AX8251395
    • bis(6-oxa-1-azaspiro[3.3]heptane) oxalate
    • 6-Oxa-1-azaspiro[3.3]heptane,ethanedioate(2:1)
    • Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2)
    • 6-Oxa-1-azaspiro[3.3]heptane, ethanedioate (2:1)
    • DS-6673
    • 6-Oxa-1-azaspiro[3.3]heptaneoxalate(2:1)
    • CS-W018669
    • DB-207800
    • 1380571-72-1
    • MFCD22373634
    • AKOS022175201
    • SY097893
    • SCHEMBL25338018
    • BIS(6-OXA-1-AZASPIRO[3.3]HEPTANE); OXALIC ACID
    • EN300-248546
    • DTXSID30744344
    • MDL: MFCD22373634
    • インチ: 1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
    • InChIKey: UMKDEMSXCWMHRS-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C2(C1([H])[H])C([H])([H])C([H])([H])N2[H].O1C([H])([H])C2(C1([H])[H])C([H])([H])C([H])([H])N2[H].O([H])C(C(=O)O[H])=O

計算された属性

  • 精确分子量: 288.13213636g/mol
  • 同位素质量: 288.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 8
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117

6-Oxa-1-azaspiro[3.3]heptane hemioxalate Security Information

6-Oxa-1-azaspiro[3.3]heptane hemioxalate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A228167-1g
6-Oxa-1-azaspiro[3.3]heptane oxalate(2:1)
1380571-72-1 97%
1g
$168.0 2025-02-21
abcr
AB355632-250 mg
6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 95%; .
1380571-72-1 95%
250mg
€296.40 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O78060-250mg
6-Oxa-1-azaspiro[3.3]heptane hemioxalate
1380571-72-1
250mg
¥1056.0 2021-09-04
abcr
AB355632-250mg
6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 95%; .
1380571-72-1 95%
250mg
€182.60 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011996-01-10G
6-oxa-1-azaspiro[3.3]heptane hemioxalate
1380571-72-1 97%
10g
¥ 13,444.00 2023-04-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O78060-1g
6-Oxa-1-azaspiro[3.3]heptane hemioxalate
1380571-72-1
1g
¥3186.0 2021-09-04
Chemenu
CM106752-250mg
6-oxa-1-azaspiro[3.3]heptane hemioxalate
1380571-72-1 97%
250mg
$*** 2023-03-30
abcr
AB355632-1 g
6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 95%; .
1380571-72-1 95%
1g
€639.10 2023-04-26
Chemenu
CM106752-5g
6-oxa-1-azaspiro[3.3]heptane hemioxalate
1380571-72-1 97%
5g
$1650 2021-08-06
eNovation Chemicals LLC
Y0983635-5g
6-Oxa-1-azaspiro[3.3]heptane oxalate
1380571-72-1 95%
5g
$650 2024-08-02

6-Oxa-1-azaspiro[3.3]heptane hemioxalate 関連文献

6-Oxa-1-azaspiro[3.3]heptane hemioxalateに関する追加情報

Exploring the Unique Properties and Applications of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate (CAS No. 1380571-72-1)

The chemical compound 6-Oxa-1-azaspiro[3.3]heptane hemioxalate (CAS No. 1380571-72-1) has garnered significant attention in recent years due to its distinctive spirocyclic structure and versatile applications in pharmaceutical and material sciences. This article delves into its molecular characteristics, synthesis methods, and potential uses, while addressing common queries from researchers and industry professionals.

At the heart of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate lies its unique spiro[3.3]heptane core, a rigid bicyclic framework that imparts remarkable stability and stereochemical control. The incorporation of both oxygen (6-Oxa) and nitrogen (1-aza) heteroatoms within this scaffold creates a polar yet compact structure, making it an attractive building block for drug discovery. Recent studies highlight its potential as a bioisostere for conventional saturated heterocycles, addressing common challenges like metabolic instability and poor solubility.

The hemioxalate salt form (CAS No. 1380571-72-1) specifically enhances the compound's crystallinity and handling properties, a feature frequently searched by process chemists optimizing large-scale synthesis. Analytical techniques such as X-ray crystallography and NMR spectroscopy confirm the protonation state and hydrogen-bonding network in this salt form, which directly impacts its dissolution profile—a critical parameter for formulation scientists.

Current research trends reveal growing interest in spirocyclic compounds like 6-Oxa-1-azaspiro[3.3]heptane for their ability to modulate drug-target interactions. Computational studies suggest its three-dimensionality improves binding selectivity compared to flat aromatic systems, aligning with the pharmaceutical industry's push toward "escape from flatland" strategies. This property makes it particularly valuable in designing CNS-targeting therapeutics, where blood-brain barrier penetration remains a key challenge.

Beyond pharmaceuticals, the compound's hemioxalate moiety (CAS No. 1380571-72-1) exhibits intriguing coordination chemistry with metal ions, sparking investigations in materials science. Researchers exploring metal-organic frameworks (MOFs) have noted its potential as a linker precursor, given the oxalate group's ability to form extended networks. Such applications resonate with the sustainable chemistry movement, as these frameworks show promise in carbon capture technologies—a hot topic in environmental research.

Synthetic accessibility remains a frequent discussion point regarding 6-Oxa-1-azaspiro[3.3]heptane derivatives. Recent advances in photocatalysis and electrochemical synthesis have streamlined routes to this scaffold, addressing earlier limitations in stereocontrol. The hemioxalate salt's crystalline nature (CAS No. 1380571-72-1) further simplifies purification—a practical advantage often highlighted in process chemistry forums.

Quality control aspects of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate frequently appear in analytical chemistry queries. HPLC methods employing HILIC stationary phases prove effective for purity assessment, given the compound's polar characteristics. Stability studies indicate optimal storage under inert atmosphere at -20°C, with particular attention to moisture sensitivity—a detail crucial for laboratory managers sourcing this material.

The compound's role in fragment-based drug discovery (FBDD) represents another growing application area. Its high fraction of sp3-hybridized carbons and balanced lipophilicity (calculated LogP ~0.5) make it an ideal fragment for screening libraries. Several patent applications have emerged combining this core with kinase-targeting motifs, reflecting industry interest in its scaffold-hopping potential.

Environmental fate studies of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate (CAS No. 1380571-72-1) show promising biodegradation profiles compared to persistent aromatic systems. This aligns with green chemistry principles and answers frequent regulatory questions about pharmaceutical environmental risk assessment (PERA). The oxalate component ultimately mineralizes to CO2 and water under aerobic conditions, reducing ecological concerns.

Looking forward, the unique spatial arrangement of 6-Oxa-1-azaspiro[3.3]heptane continues to inspire novel applications. From proteolysis-targeting chimeras (PROTACs) to supramolecular catalysts, this scaffold demonstrates remarkable versatility. As synthetic methodologies evolve and analytical techniques advance, CAS No. 1380571-72-1 will likely remain a focal point in both academic and industrial research, bridging the gap between fundamental chemistry and real-world solutions.

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